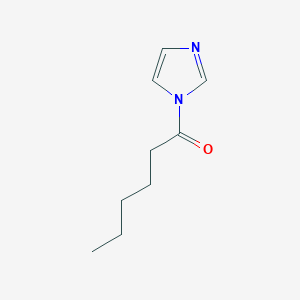

1H-Imidazole, 1-(1-oxohexyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60988-34-3 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-imidazol-1-ylhexan-1-one |

InChI |

InChI=1S/C9H14N2O/c1-2-3-4-5-9(12)11-7-6-10-8-11/h6-8H,2-5H2,1H3 |

InChI Key |

RYIDGDNSPVTAFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1h Imidazole, 1 1 Oxohexyl

Nucleophilic Acyl Substitution Reactions Mediated by 1H-Imidazole, 1-(1-oxohexyl)-

1H-Imidazole, 1-(1-oxohexyl)-, a member of the N-acylimidazole family, serves as a potent acylating agent in various nucleophilic acyl substitution reactions. kyoto-u.ac.jpnih.gov These compounds are characterized by a reactive amide bond where the imidazole (B134444) ring functions as an excellent leaving group, facilitating the transfer of the acyl (hexanoyl) group to a nucleophile. kyoto-u.ac.jp Unlike highly reactive acyl chlorides, N-acylimidazoles like 1H-Imidazole, 1-(1-oxohexyl)- exhibit moderate reactivity, enhanced stability in aqueous media, and greater selectivity, making them valuable reagents in organic synthesis and chemical biology. nih.gov

Amide Bond Formation: Reactivity with Amines

The reaction between 1H-Imidazole, 1-(1-oxohexyl)- and primary or secondary amines is a robust and widely utilized method for the formation of N-substituted hexanamides. This transformation is central to the synthesis of peptides, pharmaceuticals, and other biologically active molecules. nih.gov The high efficiency of this aminolysis reaction stems from the strong nucleophilicity of amines and the stability of the departing imidazole anion. chemguide.co.uk The general reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylimidazole, followed by the elimination of imidazole. youtube.com

This reaction is typically rapid and can be carried out under mild conditions, often at room temperature, without the need for coupling agents that are common in other amidation methods. nih.gov

The aminolysis of N-acylimidazoles, including 1H-Imidazole, 1-(1-oxohexyl)-, generally proceeds through a stepwise mechanism involving a tetrahedral intermediate. The reaction is thermodynamically favorable due to the formation of a stable amide bond and the release of the weakly basic and highly resonance-stabilized imidazole leaving group.

The mechanism involves two key steps:

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±).

Leaving Group Departure: The intermediate collapses, expelling the imidazole anion to yield the final amide product.

| Parameter | Typical Value/Observation for N-Acylimidazole Aminolysis | Reference |

| Reaction Order | Second-order overall (First-order in acylimidazole, First-order in amine) | researchgate.net |

| Mechanism | Stepwise, via a tetrahedral intermediate | researchgate.net |

| Thermodynamics | Exergonic (ΔG < 0), driven by stable amide formation and imidazole leaving group | researchgate.net |

| Rate Constant (kamine) | Highly dependent on amine nucleophilicity and steric factors | masterorganicchemistry.com |

| Solvent Effects | Reaction rates can be influenced by solvent polarity and hydrogen bonding capacity | researchgate.net |

This table presents generalized data for the aminolysis of N-acylimidazoles, serving as a model for 1H-Imidazole, 1-(1-oxohexyl)-.

The rate of amide bond formation is significantly influenced by both steric and electronic properties of the reacting amine.

Electronic Effects: The nucleophilicity of an amine is directly related to the electron density on the nitrogen atom. fiveable.me Electron-donating groups (e.g., alkyl groups) on the amine increase its nucleophilicity and accelerate the rate of reaction. Conversely, electron-withdrawing groups decrease electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction. masterorganicchemistry.com Therefore, aliphatic amines generally react faster with 1H-Imidazole, 1-(1-oxohexyl)- than aromatic amines.

Steric Factors: Steric hindrance around the nitrogen atom of the amine can impede its approach to the carbonyl carbon of 1H-Imidazole, 1-(1-oxohexyl)-. masterorganicchemistry.comfiveable.me This leads to a general reactivity trend:

Primary amines (R-NH₂) > Secondary amines (R₂-NH) >> Tertiary amines (R₃-N) (unreactive)

Bulkier alkyl groups on the amine, particularly at the α-carbon, will decrease the reaction rate. nih.gov Similarly, while the hexanoyl group of the acylating agent itself is relatively unhindered, significant steric bulk on the acyl chain of other N-acylimidazoles has been shown to slow the rate of aminolysis. researchgate.net

| Amine Type | Relative Reactivity with 1H-Imidazole, 1-(1-oxohexyl)- | Influencing Factor | Reference |

| Primary (e.g., Butylamine) | High | Low steric hindrance, good nucleophilicity | masterorganicchemistry.com |

| Secondary (e.g., Diethylamine) | Moderate | Increased steric hindrance compared to primary amines | masterorganicchemistry.com |

| Aromatic (e.g., Aniline) | Low | Reduced nucleophilicity due to delocalization of lone pair into the aromatic ring | fiveable.me |

| Sterically Hindered (e.g., tert-Butylamine) | Very Low | Severe steric hindrance at the α-carbon prevents effective nucleophilic attack | nih.gov |

This table illustrates the expected relative reactivity based on general principles of nucleophilic acyl substitution.

A key advantage of using N-acylimidazoles like 1H-Imidazole, 1-(1-oxohexyl)- is their high degree of chemoselectivity. nih.govnih.gov In molecules containing multiple nucleophilic groups, such as amino alcohols, N-acylimidazoles can selectively acylate the more nucleophilic amino group over the hydroxyl group under neutral or mildly basic conditions. nih.govresearchgate.netgoogle.com This selectivity is attributed to the greater intrinsic nucleophilicity of amines compared to alcohols. msu.edu This allows for the synthesis of N-acylated amino alcohols without the need for protecting the hydroxyl group, streamlining the synthetic process. nih.gov

For example, in the reaction with a substrate like 4-amino-1-butanol, 1H-Imidazole, 1-(1-oxohexyl)- would predominantly yield N-(4-hydroxybutyl)hexanamide. Achieving O-acylation in the presence of an amine typically requires specific catalysts or reaction conditions designed to reverse the innate reactivity. nih.govlmu.edu

Esterification: Reactions with Alcohols and Phenols

1H-Imidazole, 1-(1-oxohexyl)- can also react with alcohols and phenols to form the corresponding hexanoate (B1226103) esters. However, these reactions are generally much slower than aminolysis because alcohols and phenols are weaker nucleophiles than amines. msu.edu

Esterification often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. nih.gov The reactivity of the hydroxyl group follows the expected trend based on steric accessibility:

Primary alcohols > Secondary alcohols >> Tertiary alcohols

Phenols can also be acylated, and their reactivity is influenced by substituents on the aromatic ring. rsc.org Electron-donating groups enhance the nucleophilicity of the phenolic oxygen, while electron-withdrawing groups decrease it. While less reactive than amines, alcohols can be selectively acylated in the presence of other, even less nucleophilic groups. In catalyzed systems, it is possible to achieve selective O-acylation even in the presence of an amine, demonstrating the tunable reactivity of N-acylimidazoles. nih.govlmu.edu

Thioester Synthesis: Reactivity with Thiols

Thiols (R-SH) react with 1H-Imidazole, 1-(1-oxohexyl)- to form thioesters. Thiols are generally more nucleophilic than their corresponding alcohols due to the greater polarizability of sulfur and the higher acidity of the S-H bond, which makes the corresponding thiolate a potent nucleophile. msu.educhemistrysteps.com However, their reactivity relative to amines can vary.

The reaction to form a thioester is typically faster than esterification with a comparable alcohol but slower than the reaction with a primary amine under neutral conditions. The formation of thioesters is an important transformation, as these linkages are found in various biologically active molecules and are key intermediates in biochemical pathways.

| Nucleophile | Product Type | General Reactivity Trend | Key Considerations | Reference |

| Amine (R-NH₂) | Amide | Fast | Highly favorable; sensitive to sterics and electronics. | chemguide.co.ukmasterorganicchemistry.com |

| Thiol (R-SH) | Thioester | Moderate | More nucleophilic than alcohols; less nucleophilic than amines. | msu.educhemistrysteps.com |

| Alcohol (R-OH) | Ester | Slow | Often requires heat or catalysis; sterically sensitive. | msu.edu |

| Phenol (Ar-OH) | Phenolic Ester | Slow | Reactivity influenced by aromatic ring substituents. | rsc.org |

This table provides a summary of the relative reactivity of different nucleophiles with N-acylimidazoles like 1H-Imidazole, 1-(1-oxohexyl)-.

Reactivity with Carbon Nucleophiles and Organometallic Reagents

1H-Imidazole, 1-(1-oxohexyl)-, also known as N-hexanoylimidazole, serves as a potent acylating agent, transferring its hexanoyl group to a variety of nucleophiles. Its reactivity extends to carbon-based nucleophiles and organometallic reagents, leading to the formation of new carbon-carbon bonds. The imidazole moiety functions as an excellent leaving group, activating the carbonyl carbon for nucleophilic attack.

The general reactivity pattern with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), involves the addition of the organometallic's carbanion to the electrophilic carbonyl carbon of the N-hexanoylimidazole. This process typically yields ketones upon workup. The reaction is highly efficient due to the stability of the resulting imidazole anion.

Similarly, reactions with other carbon nucleophiles, like enolates derived from ketones or esters, would result in the formation of β-dicarbonyl compounds. The N-hexanoylimidazole acts as an effective electrophilic partner in these C-C bond-forming reactions, which are fundamental in synthetic organic chemistry for building more complex molecular skeletons.

Hydrolytic Stability and Degradation Pathways of N-Acylimidazoles

The stability of N-acylimidazoles, including 1H-Imidazole, 1-(1-oxohexyl)-, in aqueous environments is highly dependent on the conditions, particularly pH. These compounds are susceptible to hydrolysis, which cleaves the amide bond to release imidazole and the corresponding carboxylic acid.

Neutral and Near-Neutral Conditions (pH 4-9): In this range, the hydrolysis of many N-acylimidazoles is observed to be pH-independent, proceeding via a water-catalyzed mechanism. nih.gov

Basic Conditions (pH > 9): Under alkaline conditions, the hydrolysis is typically first-order in hydroxide (B78521) ion concentration, indicating a direct nucleophilic attack by OH⁻ on the carbonyl carbon.

Acidic Conditions (pH < 4): In acidic solutions, the reaction can be catalyzed by hydronium ions. This often involves protonation of the imidazole ring, which can affect the reactivity of the acyl group. researchgate.net

The primary byproducts of the complete hydrolysis of 1H-Imidazole, 1-(1-oxohexyl)- are hexanoic acid and 1H-imidazole. The progress of the reaction can be monitored by analyzing the formation of these products over time under controlled pH and temperature.

Table 1: Summary of pH Influence on N-Acylimidazole Hydrolysis

| pH Range | Dominant Hydrolysis Pathway | General Kinetic Observation |

|---|---|---|

| Acidic (pH < 4) | Acid-catalyzed | Rate is dependent on [H⁺]. |

| Neutral (pH 4-9) | Water-catalyzed (pH-independent) | Rate is constant over this pH range. nih.gov |

The mechanism of hydrolytic decomposition for N-acylimidazoles varies with the reaction conditions.

For the pH-independent reaction observed in neutral water, a concerted mechanism is often proposed. researchgate.net This pathway is thought to involve a nucleophilic attack by a water molecule on the carbonyl carbon, occurring simultaneously with proton transfer to the imidazole nitrogen, leading to the cleavage of the C-N bond without the formation of a stable tetrahedral intermediate. nih.govresearchgate.net A deuterium (B1214612) oxide solvent isotope effect (kH₂O/kD₂O) of 2.0 has been observed for some N-acylimidazoles, supporting the involvement of water in a proton transfer step during the rate-determining phase of the reaction. nih.gov

In contrast, the base-catalyzed (alkaline) hydrolysis is generally believed to proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a transient, negatively charged intermediate. This intermediate then collapses, expelling the imidazole anion as the leaving group to yield the carboxylic acid. However, some studies suggest that even in alkaline hydrolysis, the process might be concerted, with C-N bond breaking being a key feature, particularly when steric hindrance is significant in the acyl group. nih.gov

Role as a Reactive Intermediate or Catalyst Precursor

1H-Imidazole, 1-(1-oxohexyl)- often functions not as a final product but as a transient, highly reactive intermediate or as a precursor to a catalytic species in various chemical transformations. Its role is pivotal in facilitating acylation reactions.

N-hexanoylimidazole is an archetypal activated acylating species. It is frequently generated in situ from a less reactive hexanoic acid derivative, such as a hexanoic anhydride (B1165640), and imidazole. mdpi.com This in situ generation is a key strategy in imidazole-catalyzed acylation reactions. Once formed, the N-hexanoylimidazole is much more reactive than the initial anhydride or acid. The high reactivity stems from the fact that imidazole is a good leaving group, making the acyl carbon highly electrophilic and susceptible to attack by even weak nucleophiles, such as the hydroxyl groups of cellulose (B213188). mdpi.comuc.ptusp.br This approach avoids the need to isolate the often moisture-sensitive N-acylimidazole.

The in situ formation and subsequent reaction of 1H-Imidazole, 1-(1-oxohexyl)- is a fundamental example of a tandem or one-pot process. In imidazole-catalyzed acylations, the reaction sequence involves two key steps occurring in the same reaction vessel:

Formation of the Intermediate: Imidazole (the catalyst) reacts with an acyl donor (e.g., hexanoic anhydride) to form the highly reactive N-hexanoylimidazole intermediate.

Acyl Transfer: The N-hexanoylimidazole immediately reacts with the target substrate (e.g., an alcohol or amine), transferring the hexanoyl group and regenerating the imidazole catalyst.

This sequence allows the catalyst to turn over, facilitating the acylation of the substrate under milder conditions than would otherwise be possible. This catalytic cycle is particularly relevant in the modification of biopolymers like cellulose, where favorable hydrophobic interactions between the acyl chain of the N-acylimidazole and the cellulosic surface can influence the reaction efficiency. uc.ptusp.br

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1H-Imidazole, 1-(1-oxohexyl)- |

| N-hexanoylimidazole |

| Hexanoic acid |

| 1H-imidazole |

| Hexanoic anhydride |

| N-acetylimidazole |

| N-(n-butyl)-2,4-dinitrotrifluoroacetanilide |

| 3-Hydroxymethyl-1-tetradecylpyridinium bromide |

| cetyltrimethylammonium bromide |

| p-nitrophenyl alkanoates |

| N-trimethylacetyl-2,4,5-triphenylimidazole |

| N-(trimethylacetyl)-4,5-diphenylimidazole |

| N-(trimethylacetyl)benzimidazole |

| N-acyl-4(5)-nitroimidazoles |

Applications of 1h Imidazole, 1 1 Oxohexyl in Advanced Organic Synthesis and Materials Chemistry

Selective Introduction of the Hexanoyl Moiety in Complex Chemical Structures

The primary application of 1H-Imidazole, 1-(1-oxohexyl)- in organic synthesis is as a selective hexanoylating agent. It facilitates the introduction of the six-carbon hexanoyl group onto nucleophilic substrates such as alcohols and amines to form the corresponding esters and amides. The key advantage of N-acyl imidazoles over more aggressive acylating agents like acyl chlorides or anhydrides lies in their moderated reactivity, which allows for greater chemoselectivity in the acylation of complex, poly-functionalized molecules. nih.gov

This controlled reactivity is crucial in scenarios where a substrate contains multiple nucleophilic sites. For instance, N-acyl heterocycles have demonstrated the ability to selectively acylate sterically less hindered primary amines in the presence of more hindered amines or other sensitive functional groups like alcohols, phenols, and indoles, often without the need for protecting groups or additives. elsevierpure.com This selectivity is governed by both the steric environment of the nucleophile and the electronic properties of the N-acyl imidazole (B134444), which can be tuned. nih.gov

The general mechanism involves the nucleophilic attack of a substrate (e.g., an amine, R'-NH₂) on the carbonyl carbon of N-hexanoylimidazole. This is followed by the departure of the stable imidazole anion, which is subsequently protonated to regenerate imidazole, leaving the hexanoylated product (R'-NH-CO-(CH₂)₄CH₃). The reaction proceeds under mild conditions and benefits from the high water solubility of the imidazole byproduct, simplifying purification. kyoto-u.ac.jp

Table 1: Representative Chemoselectivity of N-Acyl Heterocycles in Acylation Reactions This table illustrates the general selectivity principle using analogous N-acylating agents, as specific comparative yield data for 1H-Imidazole, 1-(1-oxohexyl)- is not extensively documented.

| Substrate (with competing functional groups) | N-Acyl Reagent | Major Product | Minor Product / No Reaction | Reference |

| 1-(3-Aminopropyl)imidazole | N-Benzoylcarbazole | Selective acylation of primary amine | No acylation of imidazole nitrogen | elsevierpure.com |

| Spermidine (Primary and Secondary Amines) | N-Benzoylcarbazole | Selective acylation of terminal primary amines | No acylation of internal secondary amine | elsevierpure.com |

| 4-Aminophenol | N-Acyl Imidazole | Selective N-acylation | O-acylation | nih.gov |

Role in Polymer Chemistry and Advanced Materials Development

The unique reactivity of the N-acyl imidazole linkage is being explored for the synthesis and modification of advanced polymers and materials.

N-acyl imidazoles serve as powerful tools for the post-synthesis functionalization of polymers and the activation of macromolecules for subsequent polymerization. A prominent strategy involves using acyl imidazole chemistry to covalently attach initiator molecules to a polymer backbone, enabling a "grafting-from" polymerization approach. nih.gov

For example, a custom acyl imidazole reagent functionalized with an atom transfer radical polymerization (ATRP) initiator has been used for the site-selective modification of 2'-hydroxyl groups in RNA. This process transforms the biopolymer into a macroinitiator, from which synthetic polymer chains can be grown in a controlled manner. nih.gov This methodology could be adapted using 1H-Imidazole, 1-(1-oxohexyl)- to first install the hexanoyl group, potentially altering the solubility or hydrophobic properties of a biopolymer, followed by subsequent functionalization.

This approach offers significant advantages over "grafting-onto" methods by reducing steric hindrance and simplifying the purification of the final polymer-hybrid material. nih.gov The introduction of a hexanoyl moiety via 1H-Imidazole, 1-(1-oxohexyl)- could be used to impart hydrophobicity to a polymer backbone, influencing its self-assembly behavior or its interaction with other molecules.

The acyl-transfer capability of 1H-Imidazole, 1-(1-oxohexyl)- makes it a potential reagent for cross-linking polymer chains that possess nucleophilic functional groups. Polymers such as polyvinyl alcohol (-OH groups), polyethyleneimine (-NH groups), or functionalized polyacrylamides can be cross-linked by treatment with a di-functional N-acyl imidazole. While 1H-Imidazole, 1-(1-oxohexyl)- is a mono-functional agent, it serves as a model for this type of reaction chemistry.

A hypothetical cross-linking reaction would involve the N-acyl imidazole reacting with hydroxyl or amine groups on separate polymer chains, forming stable ester or amide linkages and releasing imidazole. This process would create a network structure, transforming soluble polymers into insoluble, swellable hydrogels. nih.gov The efficiency of such cross-linking would depend on the polymer's functional group density, reaction conditions, and the reactivity of the specific N-acyl imidazole used. This method provides a mild alternative to other cross-linking strategies that may require harsh conditions or catalysts.

Precursor Chemistry for Specialty Chemicals

In the context of precursor chemistry, 1H-Imidazole, 1-(1-oxohexyl)- primarily functions as a precursor or transfer agent for the hexanoyl moiety . It is an activated form of hexanoic acid, enabling the synthesis of specialty amides and esters under conditions that might not be suitable for traditional methods.

Its role is critical in the synthesis of complex molecules where preserving sensitive functional groups is paramount. For example, in the synthesis of bioactive polyamines or complex peptides, the selective acylation of a specific nitrogen atom is a common challenge. elsevierpure.com Using 1H-Imidazole, 1-(1-oxohexyl)- allows for the targeted delivery of the hexanoyl group, yielding a high-value, functionalized molecule that would be difficult to synthesize otherwise. Therefore, while the imidazole portion of the reagent is not incorporated into the final product, the reagent itself is a direct precursor to the formation of the target specialty chemical.

Development of Novel Catalytic Systems and Ligand Scaffolds from Imidazoles

The imidazole core is a foundational scaffold for a vast array of ligands and catalysts in organometallic chemistry. nih.gov Its derivatives are central to the development of some of the most powerful catalytic systems used in modern synthesis.

N-Heterocyclic Carbenes (NHCs) are a class of persistent carbenes that have become indispensable as ligands in organometallic catalysis, prized for their strong σ-donating properties and their ability to form highly stable complexes with a wide range of metals. scripps.edu

The universally adopted synthetic route to NHCs involves the deprotonation of a corresponding N,N'-disubstituted imidazolium (B1220033) salt. researchgate.netwikipedia.org This process typically involves two key steps:

Formation of the Imidazolium Salt: An N-substituted imidazole is reacted with an alkylating or arylating agent (e.g., an alkyl halide) to install a second substituent on the other nitrogen atom, yielding the cationic imidazolium precursor. nih.govmdpi.com

Deprotonation: The imidazolium salt, which is acidic at the C2 position (between the two nitrogen atoms), is treated with a strong base to remove the proton and generate the neutral, nucleophilic NHC. scripps.edu

When evaluating 1H-Imidazole, 1-(1-oxohexyl)- as a potential precursor for NHC synthesis, its structure presents a significant challenge. The N-acyl bond is fundamentally different from the robust N-alkyl or N-aryl bonds typically required for stable NHC ligands. The N-CO bond is an activated amide linkage designed for acyl transfer and is susceptible to cleavage by nucleophiles and strong bases. nih.gov

Attempting to synthesize an NHC from 1H-Imidazole, 1-(1-oxohexyl)- via the standard route would likely fail. The conditions required for the second N-alkylation or the final deprotonation step would probably cleave the hexanoyl group, regenerating the imidazole scaffold rather than producing the desired N-acyl-substituted NHC. Furthermore, the electron-withdrawing nature of the acyl group would destabilize the resulting carbene. For these reasons, 1H-Imidazole, 1-(1-oxohexyl)- is not considered a viable precursor for the direct synthesis of stable NHC ligands.

Metal Coordination and Catalytic Activity in Organic Transformations

The unique electronic and steric properties of 1H-Imidazole, 1-(1-oxohexyl)-, also known as N-hexanoylimidazole, make it a molecule of interest in the field of coordination chemistry and catalysis. As an N-acylimidazole, its behavior is primarily dictated by the imidazole ring, which provides a key coordination site, and the N-acyl group, which modulates the ligand's electronic character and reactivity. While direct studies on the catalytic applications of pre-formed metal complexes of 1H-Imidazole, 1-(1-oxohexyl)- are specific, the broader behavior of N-substituted imidazoles and N-acylimidazoles in the presence of transition metals provides significant insights into its potential roles in advanced organic synthesis.

Coordination Chemistry with Transition Metals

Generally, N-substituted imidazole derivatives coordinate to metal centers through the unsubstituted nitrogen atom at the 3-position (N-3) of the imidazole ring. nih.govnih.gov This nitrogen atom possesses a lone pair of electrons housed in an sp² hybrid orbital, making it an effective Lewis base capable of forming stable coordinate covalent bonds with a wide array of transition metal ions. libretexts.orguniba.sk For 1H-Imidazole, 1-(1-oxohexyl)-, coordination is expected to follow this established pattern, with the N-3 atom acting as the primary donor site.

The presence of the hexanoyl group attached to the N-1 position is crucial. This acyl group is strongly electron-withdrawing, which decreases the electron density of the imidazole ring system. This reduction in electron density lowers the basicity of the N-3 atom compared to simple N-alkylimidazoles. Consequently, the resulting metal-ligand bond might be weaker, influencing the stability and reactivity of the complex. However, this electronic modulation can also be advantageous, potentially altering the redox potential of the metal center and fine-tuning its catalytic activity. The hexanoyl chain also introduces significant steric bulk, which can influence the coordination geometry around the metal center, limit the number of ligands that can coordinate, and create specific chiral pockets, thereby imparting selectivity in catalytic transformations.

Catalytic Activity in Organic Transformations

The application of N-acylimidazole derivatives in metal-catalyzed reactions primarily falls into two categories: where the molecule acts as a stabilizing ligand for a catalytically active metal center, and where it serves as a reactive acylating agent in a cross-coupling reaction.

Role as a Stabilizing Ligand in Nanoparticle Catalysis

While research on 1H-Imidazole, 1-(1-oxohexyl)- specifically as a ligand is limited, studies on structurally similar N-alkylimidazoles provide a strong precedent for its potential. For instance, N-hexylimidazole has been successfully employed to stabilize palladium nanoparticles (PdNPs). nih.gov These imidazole-stabilized nanoparticles have demonstrated significant catalytic activity and selectivity in hydrogenation reactions. The n-hexyl chain provides robust steric protection, preventing the aggregation of the nanoparticles while the imidazole headgroup coordinates to the palladium surface. nih.gov This coordination is believed to be dynamic, allowing substrates to access the active sites on the metal surface. researchgate.net

In a representative study, PdNPs stabilized by N-dodecylimidazole (a longer-chain analogue) were used to catalyze the reduction of 2,3-dichlorobenzonitrile. The results showed improved selectivity compared to the commercial Palladium on carbon (Pd/C) catalyst, with significantly less dehalogenation, a common side reaction. nih.gov This highlights the crucial role of the N-substituted imidazole ligand in modulating the catalytic properties of the metal.

Interactive Data Table: Catalytic Reduction of 2,3-Dichlorobenzonitrile

| Catalyst | Solvent | Conversion (%) | Selectivity for (2,3-dichlorophenyl)methanamine (%) | Dehalogenation (%) |

| PdNP stabilized by N-dodecylimidazole | Dichloromethane | 75 | 87 | 13 |

| Commercial 5% Pd/C | Dichloromethane | 75 | 65 | 35 |

| PdNP stabilized by N-dodecylimidazole | Tetrahydrofuran | 75 | 85 | 15 |

| Commercial 5% Pd/C | Tetrahydrofuran | 75 | 60 | 40 |

Data derived from studies on analogous N-alkylimidazole stabilized nanoparticles. nih.gov

Role as an Acylating Reagent in Cross-Coupling Reactions

A more direct catalytic application involves using N-acylimidazoles as acyl sources in transition metal-catalyzed cross-coupling reactions. In this role, the compound is technically a reagent, but its participation is central to the catalytic cycle. A notable example is the nickel-catalyzed acylation of aryl and alkyl bromides with various N-acylimidazoles. chemrxiv.org

This methodology provides a powerful way to form ketones. The reaction is believed to proceed through a radical mechanism, where the N-acylimidazole is reduced to form an acyl radical. This process represents a significant departure from traditional cross-coupling pathways. The reaction demonstrates broad substrate scope, accommodating a variety of functional groups on the aryl bromide coupling partner. chemrxiv.org

Interactive Data Table: Nickel-Catalyzed Acylation of Aryl Bromides with N-Acylimidazoles

| Aryl Bromide | N-Acylimidazole | Product | Yield (%) |

| 4-Bromobiphenyl | N-acetylimidazole | 4-Acetylbiphenyl | 95 |

| 4-Bromoanisole | N-acetylimidazole | 4-Methoxyacetophenone | 88 |

| 2-Bromonaphthalene | N-propionylimidazole | 2-Propionylnaphthalene | 92 |

| 4'-Bromoacetophenone | N-butyrylimidazole | 4-Butyrylacetophenone | 78 |

Data represents findings from studies on the nickel-catalyzed cross-coupling of N-acylimidazoles. chemrxiv.org

Theoretical and Computational Studies of 1h Imidazole, 1 1 Oxohexyl

Electronic Structure Analysis and Reactivity Prediction

The electronic landscape of a molecule dictates its reactivity. For 1H-Imidazole, 1-(1-oxohexyl)-, computational methods are employed to map this landscape, identifying regions of high and low electron density which, in turn, predict how the molecule will interact with other chemical species.

Quantum Chemical Calculations (e.g., DFT) for Charge Distribution and Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-acylimidazoles. researchgate.netnih.govresearchgate.net DFT methods calculate the electron density to determine the energy and structure of the molecule. For 1H-Imidazole, 1-(1-oxohexyl)-, these calculations reveal a significant polarization of electrons.

The key findings from DFT analyses on related N-acylimidazoles suggest a specific charge distribution pattern. nih.govmdpi.com The carbonyl carbon of the oxohexyl group is linked to two highly electronegative atoms: the carbonyl oxygen and the amide nitrogen (N-1 of the imidazole (B134444) ring). This arrangement results in a substantial partial positive charge on the carbonyl carbon. Conversely, the carbonyl oxygen and the unacylated nitrogen of the imidazole ring (N-3) accumulate partial negative charges.

Frontier Molecular Orbital (FMO) analysis, another component of these calculations, examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of these orbitals are crucial for predicting chemical reactivity. In N-acylimidazoles, the HOMO is typically located on the imidazole ring, indicating its role as an electron donor in certain reactions. The LUMO is often centered on the carbonyl group, specifically the C=O π* antibonding orbital, highlighting its susceptibility to nucleophilic attack.

| Parameter | Predicted Value/Location for 1H-Imidazole, 1-(1-oxohexyl)- | Significance |

| Partial Positive Charge | High on the carbonyl carbon of the hexanoyl group | Marks the primary electrophilic site |

| Partial Negative Charge | High on the carbonyl oxygen and the N-3 of the imidazole ring | Marks the primary nucleophilic sites |

| HOMO | Primarily located on the π-system of the imidazole ring | Indicates the region most likely to donate electrons |

| LUMO | Primarily located on the π* orbital of the carbonyl group | Indicates the region most susceptible to receiving electrons |

This interactive table summarizes the predicted electronic properties based on DFT studies of similar N-acylimidazole compounds.

Prediction of Nucleophilic and Electrophilic Sites

Based on the charge distribution and FMO analysis, the reactive sites of 1H-Imidazole, 1-(1-oxohexyl)- can be confidently predicted.

Electrophilic Site : The carbonyl carbon of the hexanoyl group is the principal electrophilic center. Its significant partial positive charge makes it highly susceptible to attack by nucleophiles. This electrophilicity is the basis for the compound's function as an acyl transfer agent. researchgate.netkyoto-u.ac.jp

Nucleophilic Sites : The molecule possesses two main nucleophilic centers. The most prominent is the "pyridine-like" nitrogen atom at the 3-position (N-3) of the imidazole ring, which has a lone pair of electrons available for donation. The carbonyl oxygen also carries a partial negative charge and can act as a nucleophile or a hydrogen bond acceptor.

Reaction Mechanism Modeling and Transition State Elucidation

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energy barriers and structures of transient intermediates that are often impossible to observe experimentally. For 1H-Imidazole, 1-(1-oxohexyl)-, the most important reaction is acyl transfer.

Potential Energy Surface Mapping of Acyl Transfer Processes

Acyl transfer reactions involving N-acylimidazoles are believed to proceed via a tetrahedral intermediate. researchgate.net Computational chemists can map the potential energy surface (PES) for this process. A PES is a mathematical landscape that relates the energy of a molecule to its geometry. For the acyl transfer reaction, the coordinates would include the distance between the incoming nucleophile and the electrophilic carbonyl carbon, and the bond lengths within the forming and breaking bonds.

The reaction pathway on the PES would show the reactants (1H-Imidazole, 1-(1-oxohexyl)- and a nucleophile) in an energy minimum. As the nucleophile approaches the carbonyl carbon, the system's energy increases until it reaches a maximum, which corresponds to the transition state. This is the point of highest energy on the lowest-energy path between reactants and the tetrahedral intermediate. Further progression along the reaction coordinate leads to the formation of the tetrahedral intermediate, which resides in another, albeit shallow, energy well. The subsequent breakdown of this intermediate to form the final acylated product and the imidazole leaving group involves surmounting a second transition state. The calculated energies of these transition states are critical for predicting the reaction rate.

Solvent Models and Implicit/Explicit Solvation Effects

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction mechanisms and rates. Computational models account for these effects in two primary ways:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states and intermediates.

Explicit Solvation Models : In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific hydrogen bonding and other direct interactions between the solute and solvent to be modeled. For acyl transfer reactions, explicit water molecules, for example, could be shown to act as catalysts by forming hydrogen-bond bridges that facilitate proton transfer during the formation and breakdown of the tetrahedral intermediate.

Studies on related systems have shown that polar solvents can significantly influence the energy barriers of acyl transfer reactions by stabilizing the charge separation that often develops in the transition state.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system over time, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and changes its shape.

For 1H-Imidazole, 1-(1-oxohexyl)-, MD simulations can provide insights into:

Rotational Barriers : The simulation can quantify the energy required to rotate around key single bonds, such as the N-C(O) amide bond and the C-C bonds of the hexanoyl chain. Studies on sterically hindered N-acylimidazoles have shown that twisting the N-C(O) amide bond can significantly enhance the electrophilicity of the carbonyl carbon. nih.gov

Dominant Conformations : By sampling a vast number of possible conformations, MD simulations can identify the most stable, low-energy shapes the molecule is likely to adopt in solution.

Solvent Shell Structure : When performed with explicit solvent, MD simulations can reveal how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell and specific interactions like hydrogen bonding.

| Dihedral Angle | Description | Significance for Reactivity and Conformation |

| C2-N1-C(O)-C(alkyl) | Rotation around the N-acyl bond | Governs the planarity of the amide group and the orientation of the acyl chain relative to the imidazole ring. Twisting can increase carbonyl electrophilicity. nih.gov |

| N1-C(O)-C(alkyl)-C(alkyl) | Rotation of the first C-C bond of the hexanoyl chain | Influences the overall shape and steric accessibility of the acyl group. |

| C-C-C-C (within hexanoyl chain) | Rotations within the alkyl chain | Determines the flexibility and potential for the chain to fold back upon itself or interact with other molecules. |

This interactive table highlights the key dihedral angles that are central to the conformational analysis of 1H-Imidazole, 1-(1-oxohexyl)-.

Intermolecular Interactions and Aggregation Behavior

The structure of 1H-Imidazole, 1-(1-oxohexyl)-—comprising a polar N-acylimidazole head group and a nonpolar hexanoyl tail—suggests a propensity for forming complex intermolecular assemblies. The nature and strength of these interactions are dictated by the distribution of electron density within the molecule, which can be modeled using computational methods like Density Functional Theory (DFT).

Key Intermolecular Forces:

Dipole-Dipole Interactions: The N-acylimidazole moiety possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. These polar regions can align in solution, leading to attractive dipole-dipole interactions that contribute to the stabilization of molecular aggregates.

Hydrogen Bonding: Although the imidazole nitrogen is acylated, the potential for weak C-H···O and C-H···N hydrogen bonds exists between the imidazole ring hydrogens and the carbonyl oxygen or the unacylated nitrogen of a neighboring molecule. Computational studies on similar imidazole derivatives have highlighted the importance of such interactions in their crystal packing and solution-state behavior. nih.govnih.gov

Van der Waals Forces: The hexanoyl chain, being aliphatic, primarily engages in weaker van der Waals interactions, specifically London dispersion forces. In aggregated states, these hydrophobic interactions become collectively significant, driving the association of the nonpolar tails to minimize contact with polar environments.

Aggregation Behavior:

The amphiphilic nature of 1H-Imidazole, 1-(1-oxohexyl)- suggests that in solution, it may self-assemble into various supramolecular structures. Molecular dynamics (MD) simulations are a valuable tool for predicting such aggregation phenomena. nih.gov In polar solvents, it is conceivable that the molecules would orient themselves to sequester the hydrophobic hexanoyl chains away from the solvent, forming micelle-like structures. Conversely, in nonpolar solvents, reverse micelles might form, with the polar N-acylimidazole heads clustering together.

Interactive Table: Predicted Intermolecular Interaction Energies for 1H-Imidazole, 1-(1-oxohexyl)- Dimers

Note: The following data is hypothetical and serves to illustrate the expected relative strengths of different interaction modes as would be determined by computational analysis. The values are representative of what could be expected from DFT calculations.

| Interaction Type | Dimer Configuration | Estimated Interaction Energy (kcal/mol) |

| Dipole-Dipole | Antiparallel stacking of imidazole rings | -5.0 to -8.0 |

| Hydrogen Bonding | C-H···O interaction | -1.5 to -3.0 |

| Van der Waals | Parallel alignment of hexanoyl chains | -2.0 to -4.0 (per chain pair) |

Role of Conformational Flexibility in Reactivity

The reactivity of N-acylimidazoles, particularly in acyl transfer reactions, is intimately linked to the conformation of the N-acyl group relative to the imidazole ring. nih.gov The hexanoyl chain of 1H-Imidazole, 1-(1-oxohexyl)- introduces additional degrees of freedom, further influencing its reactivity profile.

Amide Bond Torsion:

A key determinant of reactivity in N-acylimidazoles is the torsional or dihedral angle between the plane of the imidazole ring and the plane of the amide bond. nih.gov Unlike typical amides which are planar due to resonance stabilization, N-acylimidazoles can exhibit significant twisting around the N-C(O) bond. nih.gov This deviation from planarity reduces the resonance stabilization of the amide bond, thereby increasing the electrophilicity of the carbonyl carbon and making the molecule more susceptible to nucleophilic attack. nih.govresearchgate.net

Computational methods, such as potential energy surface (PES) scans, can be employed to determine the energy landscape associated with the rotation of the acyl group. These calculations can identify the most stable (lowest energy) conformations and the energy barriers to rotation.

Influence of the Hexanoyl Chain:

The conformational flexibility of the six-carbon chain adds another layer of complexity. The chain can adopt numerous conformations, some of which may sterically hinder the approach of a nucleophile to the reactive carbonyl center. Conversely, certain conformations might create a hydrophobic pocket that could influence substrate recognition and reaction rates in specific environments. Molecular dynamics simulations can provide insights into the dynamic interplay between the flexible chain and the reactive center, revealing the most populated conformations and their potential impact on reactivity. nih.govmdpi.com

Interactive Table: Calculated Rotational Barriers and Amide Bond Twist Angles for N-Acylimidazoles

Note: This table presents hypothetical data for 1H-Imidazole, 1-(1-oxohexyl)- based on published findings for other N-acylimidazoles to illustrate the concepts. nih.gov

| Compound | Lowest Energy Conformation (Twist Angle, τ) | Rotational Energy Barrier (kcal/mol) |

| N-Acetylimidazole (Reference) | ~20° | 5.5 |

| 1H-Imidazole, 1-(1-oxohexyl)- (Hypothetical) | 25-35° | 4.8 |

| Highly Twisted N-Acylimidazole (Reference) nih.gov | > 80° | 2.1 |

Advanced Analytical Methodologies for Characterization and Mechanistic Understanding

Spectroscopic Techniques for In Situ Reaction Monitoring and Intermediate Identification

Spectroscopic methods are paramount for observing chemical transformations in real-time. In situ monitoring allows for the direct observation of reactant consumption, intermediate formation and decay, and product generation without altering the reaction conditions. This provides a dynamic view of the reaction pathway, which is often lost in conventional endpoint analyses. For N-acylimidazoles like "1H-Imidazole, 1-(1-oxohexyl)-", these techniques are invaluable for understanding acylation reactions, hydrolysis, and other transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing molecular structures and dynamics in solution. It provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C), enabling the unambiguous identification of compounds and the study of reaction mechanisms.

While one-dimensional (1D) NMR provides fundamental structural information, multi-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the structures of complex molecules and transient species that may form during reactions involving "1H-Imidazole, 1-(1-oxohexyl)-".

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate proton (¹H) signals with their directly attached carbon (¹³C) atoms, providing a clear map of C-H bonds. For "1H-Imidazole, 1-(1-oxohexyl)-", an HSQC experiment would confirm the connectivity of the hexanoyl chain and the imidazole (B134444) ring. For instance, the protons on the α-carbon of the hexanoyl group would show a direct correlation to the α-carbon signal. This is critical for distinguishing it from other isomers or reaction byproducts.

Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This can be used to establish the crucial link between the carbonyl carbon of the hexanoyl group and the protons on the imidazole ring, confirming the N-acylation site. In the study of reaction intermediates, such as a tetrahedral intermediate formed during hydrolysis, 2D NMR can provide direct evidence of its transient existence and structure. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1H-Imidazole, 1-(1-oxohexyl)- in CDCl₃ Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

| Atom Position (Imidazole Ring) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-2 | 8.1 - 8.3 | 137 - 139 |

| H-4 | 7.4 - 7.6 | 130 - 132 |

| H-5 | 7.0 - 7.2 | 117 - 119 |

| Atom Position (Hexanoyl Chain) | ||

| C=O | - | 170 - 172 |

| α-CH₂ | 2.8 - 3.0 | 35 - 37 |

| β-CH₂ | 1.7 - 1.9 | 24 - 26 |

| γ-CH₂ | 1.3 - 1.5 | 31 - 33 |

| δ-CH₂ | 1.3 - 1.5 | 22 - 24 |

Dynamic processes, such as conformational changes or the kinetics of a chemical reaction, can be effectively studied using Variable Temperature (VT) NMR. For "1H-Imidazole, 1-(1-oxohexyl)-", rotation around the N-C(O) bond could be restricted at low temperatures, potentially leading to the observation of distinct rotamers. By acquiring NMR spectra at different temperatures, it is possible to determine the energy barrier for this rotation and other thermodynamic parameters. rsc.org

Kinetic NMR studies involve monitoring the changes in signal intensity of reactants and products over time directly in the NMR tube. This allows for the determination of reaction rates, reaction order, and activation energies. For example, the hydrolysis of "1H-Imidazole, 1-(1-oxohexyl)-" to imidazole and hexanoic acid could be monitored by observing the decrease in the characteristic signals of the starting material and the simultaneous increase in the signals of the products. This data is crucial for building a comprehensive mechanistic model. rsc.org

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds, confirming their elemental composition, and elucidating their structure through fragmentation analysis. It is particularly useful for identifying products and transient intermediates in a reaction mixture.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of relatively polar and thermally labile molecules directly from solution, making it ideal for monitoring reaction mixtures. In the analysis of "1H-Imidazole, 1-(1-oxohexyl)-", ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₁₄N₂O, the expected monoisotopic mass is 166.1106 g/mol , leading to an anticipated [M+H]⁺ ion at m/z 167.1184.

This technique is exceptionally well-suited for identifying reaction intermediates. nih.gov For instance, in a reaction where the hexanoyl group is transferred to a nucleophile, ESI-MS could detect the starting material, the final product, and potentially a short-lived intermediate, all in the same spectrum. scispace.com The high sensitivity of ESI-MS allows for the detection of species present at very low concentrations. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds like "1H-Imidazole, 1-(1-oxohexyl)-". The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. Each separated component then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification by comparing it to spectral libraries like that of the National Institute of Standards and Technology (NIST). researchgate.netnist.gov The analysis of a closely related compound, 1H-imidazole, 1-(1-oxopentyl), by GC-MS provides insight into the expected fragmentation of "1H-Imidazole, 1-(1-oxohexyl)-". researchgate.net Key fragmentation pathways would likely involve the cleavage of the acyl group.

Table 2: Predicted Key Mass Fragments for 1H-Imidazole, 1-(1-oxohexyl)- in Electron Ionization (EI) MS Note: Fragmentation is predictive and based on common pathways for N-acylimidazoles.

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 166 | [C₉H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 99 | [C₆H₁₁O]⁺ | Hexanoyl cation (Loss of imidazole radical) |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation radical |

GC-MS is a robust method for quantifying the purity of "1H-Imidazole, 1-(1-oxohexyl)-" and for identifying and quantifying byproducts in a reaction mixture, provided they are amenable to GC analysis. gdut.edu.cnnih.govnih.govspkx.net.cn

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1H-Imidazole, 1-(1-oxohexyl)- |

| Imidazole |

| Hexanoic acid |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for monitoring the functional group transformations associated with 1H-Imidazole, 1-(1-oxohexyl)-. mdpi.comazolifesciences.com These methods provide real-time, non-destructive analysis of molecular vibrations, offering a "fingerprint" of the chemical structure. mdpi.comscitepress.org

In the context of 1H-Imidazole, 1-(1-oxohexyl)-, the most informative vibrational mode is the carbonyl (C=O) stretching frequency of the acyl-imidazole group. nih.gov This bond is highly sensitive to its electronic environment. The IR spectrum of N-acylimidazoles typically exhibits a strong absorption band for the C=O stretch, which is significantly higher than that of typical amides due to the reduced resonance stabilization of the amide bond. nih.gov Disruption of the amide bond resonance, for instance through steric hindrance leading to a twisted conformation, results in an even higher C=O stretching frequency. nih.gov

During a reaction, such as an acyl transfer, the disappearance of the characteristic N-acylimidazole C=O band and the appearance of new bands corresponding to the product (e.g., an ester or a different amide) can be monitored. For instance, the formation of an ester would be indicated by the emergence of a new C=O stretching band typically in the range of 1735-1750 cm⁻¹.

Raman spectroscopy complements IR by providing information on less polar bonds and being less susceptible to interference from aqueous media. scitepress.org The symmetric vibrations of the imidazole ring are often more prominent in the Raman spectrum. researchgate.net Changes in the imidazole ring vibrations can indicate interactions or reactions at the nitrogen atoms.

The table below summarizes key vibrational frequencies useful for tracking transformations involving 1H-Imidazole, 1-(1-oxohexyl)-, based on data from related N-acylimidazole compounds. nih.govnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Transformations |

| N-Acylimidazole | C=O Stretch | 1740 - 1780 | Disappearance indicates consumption of the starting material. Frequency is sensitive to conformation. |

| Imidazole Ring | Ring Stretch | 1450 - 1550 | Changes can indicate alterations to the imidazole moiety, such as protonation or hydrolysis. |

| Product (Ester) | C=O Stretch | 1735 - 1750 | Appearance signifies the formation of an ester product from acyl transfer. |

| Product (Amide) | C=O Stretch | 1650 - 1690 | Appearance indicates the formation of a new amide product. |

| Byproduct (Hexanoic Acid) | O-H Stretch | 2500 - 3300 (broad) | Appearance may suggest hydrolysis of the acylimidazole. |

This interactive table provides representative data for monitoring chemical reactions.

Chromatographic Separations for Purity Assessment and Reaction Profiling

Chromatographic techniques are indispensable for separating and quantifying the components of a mixture, making them essential for assessing the purity of 1H-Imidazole, 1-(1-oxohexyl)- and for profiling the progress of reactions in which it is involved. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing reaction mixtures containing N-acylimidazoles. mdpi.com Given the polarity of 1H-Imidazole, 1-(1-oxohexyl)-, reversed-phase HPLC is the most common approach. sielc.com In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. nih.gov

A typical HPLC method for monitoring a reaction involving 1H-Imidazole, 1-(1-oxohexyl)- would involve injecting aliquots of the reaction mixture at various time points. The separation allows for the simultaneous quantification of the starting material, intermediates, products, and byproducts. A common mobile phase composition involves a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) to ensure good peak shape and resolution. nih.govchromforum.org Detection is typically performed using a UV detector, as the imidazole ring possesses a strong chromophore. nih.gov

By plotting the peak areas of the respective components against time, a detailed kinetic profile of the reaction can be constructed. This is invaluable for mechanistic studies and process optimization.

| Compound Type | Stationary Phase | Mobile Phase (Typical) | Detection | Application |

| 1H-Imidazole, 1-(1-oxohexyl)- | C18 or C8 | Acetonitrile/Water with buffer (e.g., 0.1% Formic Acid) | UV (220-260 nm) | Purity assessment, reaction monitoring |

| Hexanoic Acid | C18 | Acetonitrile/Water with acidic buffer | UV (~210 nm) | Quantifying hydrolysis byproduct |

| Imidazole | C18 or HILIC | Acetonitrile/Water with buffer (pH adjusted) | UV (~210 nm) | Quantifying starting material or byproduct |

| Acyl Transfer Product | C18 | Acetonitrile/Water with buffer | UV (wavelength dependent on product chromophore) | Tracking product formation |

This interactive table outlines typical HPLC conditions for analyzing relevant compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. teledynelabs.comlibretexts.org While 1H-Imidazole, 1-(1-oxohexyl)- itself has a relatively high boiling point and may be better suited to HPLC analysis, GC is highly effective for detecting volatile impurities, starting materials, or byproducts. biocompare.com

For instance, the presence of unreacted imidazole or residual hexanoyl chloride (if used in the synthesis) can be readily assessed by GC. The technique is also useful for analyzing potential volatile side products. In some cases, derivatization may be employed to increase the volatility and thermal stability of analytes, such as converting related acidic byproducts into their trimethylsilyl (B98337) esters. nih.govmdpi.com GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information for unknown components, enhancing its utility in reaction profiling. teledynelabs.commdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org For a compound like 1H-Imidazole, 1-(1-oxohexyl)-, a single-crystal X-ray diffraction study provides unambiguous proof of structure and detailed conformational information that is unattainable by other techniques. nih.govspringernature.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. wikipedia.org

A crystal structure of 1H-Imidazole, 1-(1-oxohexyl)- would reveal precise data on:

Bond Lengths and Angles: Confirming the expected geometry of the acylimidazole moiety.

Torsional Angles: A key parameter for N-acylimidazoles is the twist angle (τ) between the imidazole ring and the carbonyl group. This angle provides direct insight into the degree of amide resonance, which influences the compound's reactivity. nih.gov

Intermolecular Interactions: Understanding how molecules pack in the crystal lattice through forces like hydrogen bonds or van der Waals interactions.

This structural information is invaluable for computational modeling and for understanding structure-reactivity relationships. nih.gov

| Parameter | Information Provided | Example Value (Hypothetical) |

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Specific symmetry elements | P2₁/c |

| N-C(O) Bond Length | Insight into amide bond character | ~1.40 Å |

| C=O Bond Length | Reflects carbonyl bond strength | ~1.21 Å |

| Amide Torsion Angle (τ) | Degree of twist between imidazole and carbonyl planes | 10-30° |

| Intermolecular Contacts | Packing forces in the solid state | C-H···O interactions |

This interactive table presents hypothetical but realistic crystallographic data for 1H-Imidazole, 1-(1-oxohexyl)-.

Q & A

Basic: What synthetic methodologies are recommended for 1H-Imidazole, 1-(1-oxohexyl)-, and how can reaction conditions be optimized?

The synthesis of 1H-Imidazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, a general procedure (adapted from imidazole alkylation) includes dissolving a halo-ketone in DMF with K₂CO₃, CuI, and imidazole under argon, followed by heating at 120°C for 24 hours . Purification via column chromatography is standard. Optimization may involve adjusting stoichiometric ratios, solvent selection (e.g., DMSO for polar intermediates), or catalyst loading (e.g., CuI for Ullmann-type couplings) . Monitoring reaction progress with TLC or HPLC ensures yield maximization.

Basic: How is the crystal structure of 1H-Imidazole, 1-(1-oxohexyl)- determined experimentally?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using synchrotron or lab-based sources. The SHELX system (e.g., SHELXL for refinement) is validated for small-molecule crystallography, enabling structure solution through direct methods (SHELXS) or Patterson maps (SHELXD) . Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry. High-resolution data (≤ 0.8 Å) is critical for accurate electron density mapping.

Advanced: How can QSAR modeling predict the biological activity of 1H-Imidazole, 1-(1-oxohexyl)- derivatives?

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a robust QSAR approach. A training set of analogs (e.g., 34 compounds) is aligned, and steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. Partial Least Squares (PLS) regression correlates these fields with activity data (e.g., pED₅₀ from MES tests). Model validation uses a test set (e.g., 10 compounds) and metrics like q² and r² . For 1-(1-oxohexyl) derivatives, substituent effects at the hexyl chain could be explored to enhance antiepileptic activity .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data require cross-validation:

- NMR : Compare experimental shifts with computed spectra (DFT) or databases (NIST Chemistry WebBook) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular formulae, while tandem MS/MS identifies fragmentation pathways.

- XRD : Resolve stereochemical ambiguities by refining crystal structures in SHELXL .

Document all raw data and apply statistical outlier tests (e.g., Grubbs’ test) to exclude anomalies.

Basic: Which authoritative sources provide validated physicochemical data for 1H-Imidazole, 1-(1-oxohexyl)-?

The NIST Chemistry WebBook offers peer-reviewed data on melting points, solubility, and spectral signatures . Subscription-based platforms like SciFinder or Reaxys provide additional parameters (logP, pKa). Experimental determinations should follow OECD guidelines, e.g., shake-flask method for logP and differential scanning calorimetry (DSC) for thermal stability.

Advanced: What in vitro models assess the metabolic stability of 1H-Imidazole, 1-(1-oxohexyl)- in drug discovery?

Use hepatic microsomes (human or rodent) to measure intrinsic clearance (CLint). Incubate the compound with NADPH, and quantify remaining parent drug via LC-MS at timed intervals. High-throughput assays (e.g., cytochrome P450 inhibition screening) identify metabolic liabilities. For analogs like clotrimazole, CYP3A4 interactions are critical due to imidazole’s heme-binding affinity .

Basic: What safety protocols are essential for handling 1H-Imidazole, 1-(1-oxohexyl)-?

Per GHS classification (H302, H315, H319, H335):

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Storage : In airtight containers, away from oxidizers.

Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced: How can fragment-based drug design optimize the 1H-Imidazole scaffold?

Fragment libraries are screened via X-ray crystallography or SPR to identify binding “hotspots.” For example, modifying the 1-oxohexyl chain with bioisosteres (e.g., cyclopropane) may enhance target affinity. Computational docking (AutoDock Vina) and MD simulations predict binding modes, while synthetic routes (e.g., Suzuki coupling) introduce substituents at the imidazole N1 position .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.